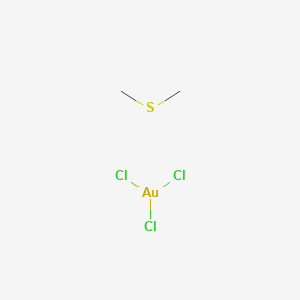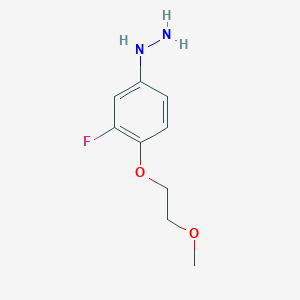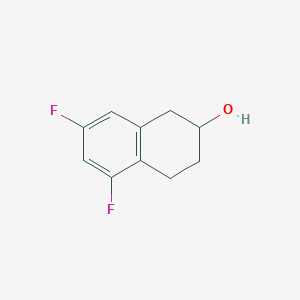
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound characterized by the presence of two fluorine atoms and a hydroxyl group on a tetrahydronaphthalene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 5 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.
Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene structure can be performed using catalytic hydrogenation.
Hydroxylation: Introduction of the hydroxyl group at the 2-position can be achieved through various methods, including hydroboration-oxidation or epoxidation followed by ring opening.
Industrial Production Methods
Industrial production of (2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-keto-5,7-difluoro-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
(2R)-5,7-dichloro-1,2,3,4-tetrahydronaphthalen-2-ol: Similar structure but with chlorine atoms instead of fluorine.
(2R)-5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol: Similar structure but with methyl groups instead of fluorine.
(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The presence of fluorine atoms in (2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These features make it a valuable compound for various applications, particularly in medicinal chemistry.
属性
分子式 |
C10H10F2O |
|---|---|
分子量 |
184.18 g/mol |
IUPAC 名称 |
5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H10F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8,13H,1-2,4H2 |
InChI 键 |
XQIONCDGNVRBQG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1O)C=C(C=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


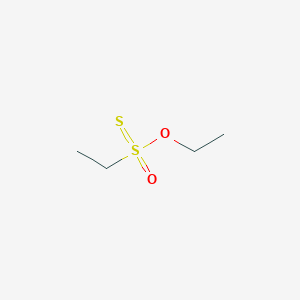
![sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B14791011.png)
![(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B14791016.png)
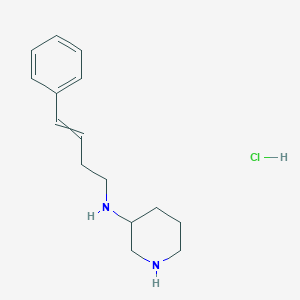
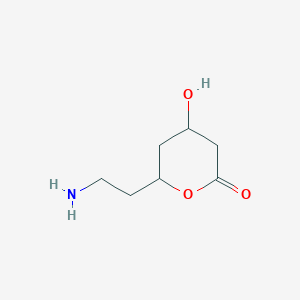
![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
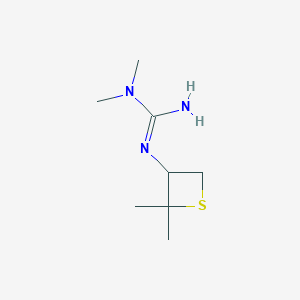

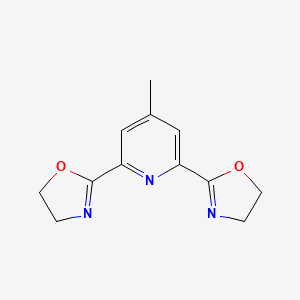
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine](/img/structure/B14791066.png)
